![molecular formula C12H12N4O2S B5614220 3-mercapto-4-[(4-methoxybenzylidene)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5614220.png)
3-mercapto-4-[(4-methoxybenzylidene)amino]-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
The compound you mentioned is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds contain a 5-membered ring with two carbon atoms and three nitrogen atoms . They are known for their wide range of biological properties .
Synthesis Analysis
1,2,4-triazole derivatives can be synthesized using various methods. For example, one study describes the synthesis of some novel derivatives using dl-malic acid under microwave irradiation . The reaction involved several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be established based on their 1H/13C NMR, IR, elemental analysis, and correlation experiments .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives involve reactions with several alkylating agents . The reactions were observed to have higher yields and shorter reaction times when carried out under microwave irradiation compared to thermal procedures .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on the specific compound. For example, 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one, a similar compound, is a solid at room temperature .Scientific Research Applications
Synthesis of Metal Complexes
This compound has been used in the synthesis of metal complexes with Copper(II) and Manganese(II). These complexes were characterized using various spectro-analytical techniques .
X-Ray Diffraction Studies
The structure of this compound and its complexes have been confirmed using X-Ray Diffraction studies .
Biological and Pharmacological Applications
3-mercapto-1,2,4-triazole derivatives, which include this compound, can be synthesized for biological and pharmacological applications .
Anti-proliferative Activity
New analogs of 3-mercapto-1,2,4-triazole, including this compound, have shown potential for anti-proliferative activity .
Antimicrobial Activity
The metal complexes of this compound have shown antimicrobial activity .
Antiviral Activity
The metal complexes of this compound have also shown antiviral activity .
Antifungal Activity
Both the compound and its metal complexes have demonstrated antifungal properties .
Anti-inflammatory Agents
1,2,4-triazole nucleus, which is present in this compound, has been incorporated into a wide variety of therapeutically interesting drugs including anti-inflammatory agents .
Safety and Hazards
The safety and hazards of a specific 1,2,4-triazole derivative would depend on its specific structure. For example, 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
4-[(E)-(4-methoxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-8-11(17)16(12(19)15-14-8)13-7-9-3-5-10(18-2)6-4-9/h3-7H,1-2H3,(H,15,19)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOJLCRPMLDLJU-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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